molecular formula C6H14Cl2N2 B11909755 5-Azaspiro[2.4]heptan-1-amine dihydrochloride CAS No. 150543-40-1

5-Azaspiro[2.4]heptan-1-amine dihydrochloride

Cat. No.: B11909755
CAS No.: 150543-40-1
M. Wt: 185.09 g/mol
InChI Key: OZUUGZHRALMJRF-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing an amine group and a halogenated carbon chain. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

5-Azaspiro[2.4]heptan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

150543-40-1

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

OZUUGZHRALMJRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC2N.Cl.Cl

Origin of Product

United States

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